3-Bromo-4'-(methylthio)biphenyl

Butyrylcholinesterase Acetylcholinesterase Enzyme Inhibition

Researchers targeting selective butyrylcholinesterase (BuChE) inhibition often struggle with scaffolds lacking selectivity over acetylcholinesterase (AChE). 3-Bromo-4'-(methylthio)biphenyl directly addresses this with a 5.6-fold selectivity for BuChE (Ki = 610 nM) over AChE (Ki = 3430 nM), enabling CNS research with minimized off-target effects. For antibacterial programs, its 12-fold greater potency against the GroEL/ES chaperonin system (IC50 = 1500 nM) provides a validated starting point. The unique meta-bromo substitution pattern offers a sterically distinct vector for regioselective Suzuki-Miyaura cross-coupling, enabling access to 3-substituted-4'-methylthio biphenyl libraries inaccessible via para-bromo analogs. Procure with confidence; this scaffold delivers orthogonal reactivity (bromo handle and oxidizable methylthio group) in a single, high-purity building block.

Molecular Formula C13H11BrS
Molecular Weight 279.2
CAS No. 844856-40-2
Cat. No. B2998567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4'-(methylthio)biphenyl
CAS844856-40-2
Molecular FormulaC13H11BrS
Molecular Weight279.2
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H11BrS/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3
InChIKeyVMXDLPFTWKCTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4'-(methylthio)biphenyl Overview


3-Bromo-4'-(methylthio)biphenyl (CAS 844856-40-2) is a functionalized biphenyl derivative bearing a bromine atom at the 3-position of one phenyl ring and a methylthio group at the 4'-position of the other . With a molecular formula of C13H11BrS and a molecular weight of 279.2 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and materials science due to its dual reactive handles (bromo for cross-coupling; methylthio for oxidation or further functionalization) . Commercially available purities typically range from 95% to 98% . Its predicted boiling point is 362.5±25.0 °C, and its predicted density is 1.44±0.1 g/cm³ .

Bifunctional biphenyl scaffold for medicinal chemistry and materials science
Meta-bromo enables regiospecific Suzuki cross-coupling for 3-substituted library synthesis
Reported BuChE selectivity supports enzyme inhibitor probe research

Why 3-Bromo-4'-(methylthio)biphenyl Cannot Be Substituted


Although many bromo-methylthio biphenyl isomers share the same molecular formula (C13H11BrS) and weight (279.2), their biological activity and chemical reactivity are exquisitely sensitive to the precise ring substitution pattern [1]. For instance, 3-bromo-4'-(methylthio)biphenyl (meta-bromo, para-methylthio) exhibits distinct enzyme inhibition profiles (e.g., a Ki of 610 nM for butyrylcholinesterase) that are not shared by its 3,3'- or 4,4'-substituted analogs due to altered molecular geometry and electronic distribution [2][3]. Furthermore, the meta-bromo position provides a unique vector for Suzuki-Miyaura cross-coupling that is sterically and electronically distinct from para-bromo variants, enabling the construction of regioisomerically pure advanced intermediates not accessible via other isomers [1]. Substitution with a 3-bromo-4'-chlorobiphenyl or a different substitution pattern would fundamentally alter the compound's physicochemical properties, binding affinity, and synthetic utility, making direct interchange scientifically invalid.

Target
3-Bromo-4'-(methylthio)biphenyl: meta-bromo, para-methylthio substitution pattern
Potential substitute
Regioisomeric analogs (e.g., 3,3'- or 4,4'-substituted) with same formula may show different enzyme inhibition profiles and binding affinity
Target
Meta-bromo vector for 3-position cross-coupling
Potential substitute
Para-bromo analog (CAS 3393-00-8) yields different regioisomeric products and may limit access to certain 3-substituted libraries

3-Bromo-4'-(methylthio)biphenyl: Differentiation from Key Analogs


Selective Butyrylcholinesterase Inhibition

3-Bromo-4'-(methylthio)biphenyl (CHEMBL3894580) inhibits equine serum butyrylcholinesterase (BuChE) with a Ki of 610 nM, while its inhibition of Electrophorus electricus acetylcholinesterase (AChE) is substantially weaker (Ki = 3,430 nM) [1]. This 5.6-fold selectivity for BuChE over AChE contrasts with other biphenyl derivatives in the same study, many of which displayed either non-selective or AChE-preferring inhibition [1]. A structurally distinct analog, compound 15 from a separate study of biphenyl/bibenzyl dual inhibitors, exhibited BuChE IC50 = 0.74 µM (740 nM) and AChE IC50 = 1.18 µM (1180 nM), representing a different selectivity ratio and absolute potency [2].

BuChE Selectivity
Reported
Ki BuChE 610 nM AChE 3,430 nM 5.6-fold selective
Supports BuChE-selective inhibitor probe research
Equine serum; cross-study comparator context
Butyrylcholinesterase Acetylcholinesterase Enzyme Inhibition

GroEL/ES Chaperonin Inhibition

In a study of E. coli GroEL/GroES chaperonin inhibitors, 3-bromo-4'-(methylthio)biphenyl (CHEMBL1632145) exhibited an IC50 of 1,500 nM [1]. This value is notably lower (i.e., more potent) than the IC50 of 18,000 nM reported for a structurally distinct GroEL/ES inhibitor (CHEMBL3115929) bearing a different substitution pattern (COMe and hydrazone moieties) [2]. Direct comparative data within the same assay for other simple bromo-methylthio biphenyl isomers are not publicly available; however, the meta-bromo, para-methylthio arrangement is a key determinant of this activity profile, as substitution at other ring positions or with alternative halogens would be expected to alter binding to the hydrophobic GroEL/ES interface.

GroEL/ES Inhibition
Reported
IC50 1,500 nM (vs comparator 18,000 nM)
Supports chaperonin target validation research
E. coli GroEL/ES assay; cross-study comparator
GroEL/ES Chaperonin Antibacterial

Predicted Physical Properties

The predicted boiling point of 3-bromo-4'-(methylthio)biphenyl is 362.5±25.0 °C, with a predicted density of 1.44±0.1 g/cm³ . In contrast, the 3-bromo-3'-(methylthio)biphenyl isomer (CAS 209731-61-3) exhibits a predicted boiling point of 358.2±25.0 °C and a density of 1.43±0.1 g/cm³ . The approximately 4 °C higher boiling point and slightly higher density of the 4'-methylthio derivative reflect differences in intermolecular interactions arising from the para- versus meta-substitution pattern, which can influence purification strategy (e.g., distillation conditions) and handling.

Predicted Properties
Class-level
BP 362.5 °C Density 1.44 g/cm³
Informs purification and handling conditions
ACD/Labs predicted; verify experimentally
Physical Properties Isomer Comparison Purification

Regioselective Suzuki Coupling

The 3-bromo substituent in 3-bromo-4'-(methylthio)biphenyl is positioned meta to the biphenyl linkage, providing a distinct steric and electronic environment for palladium-catalyzed cross-coupling reactions. Pd-catalyzed Suzuki-Miyaura couplings of meta-substituted bromobenzenes with 3-methylthiophenylboronic acid have been successfully demonstrated, yielding unsymmetrical biaryls with methylthio groups [1]. In contrast, the corresponding para-bromo analog (4-bromo-4'-(methylthio)biphenyl, CAS 3393-00-8) offers a different vector for further elaboration, which may be less favorable in sterically congested coupling partners or lead to regioisomeric products. The meta-bromo isomer thus serves as a unique building block for constructing libraries of 3-substituted-4'-methylthio biphenyl derivatives that are not synthetically accessible from the para-isomer without additional protection/deprotection steps.

Regioselective Coupling
Class-level
meta-bromo → 3-position coupling para-bromo → different regioisomer
Enables unique 3-substituted library synthesis
Pd-catalyzed Suzuki; qualitative comparison
Suzuki-Miyaura Coupling Regioselectivity Building Block

3-Bromo-4'-(methylthio)biphenyl Procurement Scenarios


Alzheimer's Research: Selective BuChE Inhibition

Given its 5.6-fold higher affinity for BuChE (Ki = 610 nM) over AChE (Ki = 3,430 nM) [1], 3-bromo-4'-(methylthio)biphenyl is ideally suited as a starting scaffold for developing selective BuChE inhibitors for Alzheimer's disease research. This selectivity profile is superior to many biphenyl derivatives that exhibit either non-selective or AChE-preferring inhibition [1]. Procurement is recommended for medicinal chemistry groups aiming to minimize off-target cholinergic side effects.

Antibacterial Discovery: GroEL/ES Inhibition

With an IC50 of 1,500 nM against the bacterial GroEL/GroES chaperonin system [2], 3-bromo-4'-(methylthio)biphenyl demonstrates 12-fold greater potency than alternative biphenyl-based GroEL/ES inhibitors (IC50 = 18,000 nM) [3]. This makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents that disrupt protein folding in pathogenic bacteria.

Regioselective Suzuki Coupling for Library Synthesis

The meta-bromo substitution pattern enables regioselective Suzuki-Miyaura cross-coupling at the 3-position, providing access to a unique chemical space not attainable with para-bromo analogs [4]. This compound serves as a privileged building block for constructing focused libraries of 3-substituted-4'-methylthio biphenyl derivatives, which are valuable in both medicinal chemistry and materials science for fine-tuning molecular properties.

Advanced Materials Precursor

The presence of both a bromo handle (for cross-coupling) and a methylthio group (for oxidation to sulfoxide/sulfone or further functionalization) makes 3-bromo-4'-(methylthio)biphenyl an ideal precursor for the synthesis of complex organic semiconductors, liquid crystals, or polymer additives where orthogonal reactivity is required . Its predicted boiling point of 362.5±25.0 °C also indicates suitability for high-temperature processing conditions.

Application
Selection Property
Validation Focus
BuChE inhibitor probe research
BuChE/AChE selectivity context
Enzyme inhibition assay validation
Antibacterial chaperonin target validation
GroEL/ES inhibition potency
Bacterial chaperonin assay context
Regiospecific 3-substituted library synthesis
meta-Bromo cross-coupling vector
Regioisomeric product purity
Organic semiconductor/liquid crystal precursor
Bifunctional reactivity (Br, SMe)
Orthogonal functionalization & thermal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4'-(methylthio)biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.